molecular formula C18H17F3N2O3S B2605992 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235696-81-7

2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2605992
CAS No.: 1235696-81-7
M. Wt: 398.4
InChI Key: WDZOBHHXRVPWGL-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a central acetamide scaffold substituted with a trifluoroethyl group and a 4-[(E)-2-phenylethenesulfonamido]phenyl moiety.

Properties

IUPAC Name

2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)13-22-17(24)12-15-6-8-16(9-7-15)23-27(25,26)11-10-14-4-2-1-3-5-14/h1-11,23H,12-13H2,(H,22,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZOBHHXRVPWGL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the use of organoboron reagents ensures high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The phenylethenesulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acetamide Derivatives

(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4f) and Analogs ()
  • Structural Differences : Compound 4f incorporates an indole core with a fluorostyryl substituent and a trifluoroacetyl group instead of the trifluoroethyl-acetamide linkage in the target compound.
  • Activity Insights : While 4f was synthesized for antimalarial screening (pLDH assay), the target compound’s trifluoroethyl group may offer improved pharmacokinetic properties due to reduced metabolic susceptibility compared to the trifluoroacetyl group .
  • Synthesis : Both compounds utilize trifluoroacetic anhydride (TFAA) in acetonitrile, suggesting shared strategies for introducing fluorine-containing groups .
N-(1-(4-Chlorophenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3f, )
  • Structural Differences : 3f features a chlorophenyl group and a dimethylphenylsulfonamido moiety but lacks the ethenesulfonamido and trifluoroethyl groups.

Sulfonamido-Acetamide Hybrids

N-[(5-Bromo-2-methoxyphenyl)methyl]-N-methyl-2-(2-phenylethenesulfonamido)acetamide ()
  • Structural Similarities : Shares the ethenesulfonamido-acetamide backbone but includes a bromo-methoxyphenylmethyl group instead of the trifluoroethyl substituent.
  • Activity Context : Compounds with bromine substituents (e.g., ) often exhibit enhanced halogen bonding in target interactions, whereas the trifluoroethyl group in the target compound may prioritize hydrophobic interactions .
2-Chloro-N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide (5e, )
  • Key Differences : Replaces the ethenesulfonamido group with a chloroacetamide and dimethylphenylsulfonamido moiety.
  • Synthetic Flexibility : The chloroacetamide group in 5e allows for nucleophilic substitution reactions, a functional handle absent in the target compound .

Trifluoroethyl-Containing Analogs

N-[2-{[2,6-Bis(trifluoroacetamido)phenyl]disulfanyl}phenyl]-2,2,2-trifluoroacetamide ()
  • Structural Comparison : Contains multiple trifluoroacetamido groups and a disulfide bond, contrasting with the single trifluoroethyl-acetamide group in the target compound.
  • Crystallographic Insights : The disulfide bond (S–S: 2.08–2.09 Å) and rotational disorder in CF₃ groups () suggest higher conformational flexibility compared to the rigid ethenesulfonamido-phenyl group in the target compound .
  • Stability : Disulfide bonds may confer redox sensitivity, whereas the target compound’s stability is likely dominated by fluorine-induced steric and electronic effects .
Befotertinib ()
  • Functional Context : A larger EGFR inhibitor with a trifluoroethyl-indolyl-pyrimidine scaffold. Although structurally distinct, its trifluoroethyl group enhances binding affinity to hydrophobic kinase pockets, hinting at similar advantages for the target compound .

Anti-Exudative Acetamide Derivatives ()

  • Activity Data: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1–3.21) showed anti-exudative activity comparable to diclofenac sodium.
  • However, the trifluoroethyl group could alter solubility and bioavailability .

Biological Activity

The compound 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide (CAS Number: 1235696-81-7) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F3N2O3SC_{18}H_{17}F_{3}N_{2}O_{3}S, and it features a sulfonamide functional group linked to a phenylethenesulfonamide moiety. The trifluoroethyl group contributes to its unique properties, potentially enhancing its pharmacokinetic profile.

PropertyValue
Molecular Weight378.40 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified
Log PNot specified

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. The sulfonamide group is known for its role in enzyme inhibition, particularly in targeting carbonic anhydrase and other sulfonamide-sensitive enzymes.

In Vitro Studies

Recent studies have demonstrated that 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide exhibits significant inhibitory activity against several enzymes:

  • Tyrosinase Inhibition : Tyrosinase is crucial in melanin biosynthesis. Inhibitors of this enzyme are of interest for cosmetic applications. The compound showed IC50 values comparable to established inhibitors like kojic acid, indicating potent activity against this target .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Tyrosinase0.0433
Carbonic AnhydraseNot specifiedFurther studies needed

Structure-Activity Relationship (SAR)

The presence of the trifluoroethyl group appears to enhance the lipophilicity and membrane permeability of the compound, which may contribute to its biological efficacy. Variations in the phenyl substituents also play a critical role in modulating activity against specific targets.

Case Study 1: Tyrosinase Inhibition

In a comparative study of various phenyl-sulfonamide derivatives, 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide was evaluated alongside other compounds for their tyrosinase inhibitory activities. The results indicated that this compound not only inhibited tyrosinase effectively but also demonstrated a favorable safety profile when tested in vitro on human skin fibroblasts .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic: What are the standard synthetic routes for 2-{4-[(E)-2-phenylethenesulfonamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with sulfonation and nucleophilic substitutions. A common route includes:

Sulfonamide Formation: Reacting 2-phenylethenesulfonyl chloride with 4-aminophenyl derivatives under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Acetamide Coupling: Introducing the trifluoroethyl group via nucleophilic substitution or coupling reactions, often using solvents like dichloromethane or ethanol with catalysts (e.g., NaOH) .

Purification: Column chromatography or recrystallization ensures high purity (>95%). Reaction parameters (temperature, solvent choice) are critical for yield optimization .

Basic: How is structural integrity confirmed post-synthesis?

Methodological Answer:
Analytical techniques are essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR validate the presence of sulfonamide (δ 7.5–8.5 ppm for aromatic protons) and trifluoroethyl groups (δ 3.5–4.5 ppm for -CF3_3CH2_2) .
  • IR Spectroscopy: Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .
  • HPLC: Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Basic: What preliminary biological activities are associated with this compound?

Methodological Answer:
Early studies suggest:

  • Calcium Channel Modulation: Structural analogs (e.g., suvecaltamide) act as voltage-activated calcium channel (Cav) stabilizers, indicating potential antiepileptic applications .
  • Enzyme Interactions: Sulfonamide derivatives exhibit inhibitory activity against carbonic anhydrase or cyclooxygenase isoforms (COX-1/COX-2) in vitro .
  • Antimicrobial Screening: Preliminary assays against Gram-positive bacteria (e.g., S. aureus) show moderate activity (MIC ~50 µg/mL) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Key optimizations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in acetamide formation .
  • Temperature Control: Stepwise heating (e.g., 60°C for sulfonamide formation, 80°C for acetamide coupling) reduces side reactions .
  • Yield Tracking: Use LC-MS to monitor intermediates and adjust stoichiometry in real time .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Address discrepancies via:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values under standardized conditions (e.g., 72-hour incubation for cytotoxicity assays) .
  • Assay Validation: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Profiling: Use LC-HRMS to identify degradation products or active metabolites that may explain variability .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on structural modifications:

  • Sulfonamide Substituents: Replace the phenyl group with heterocycles (e.g., pyridine) to assess electronic effects on bioactivity .
  • Trifluoroethyl Modifications: Test analogs with -CF3_3 vs. -CH2_2CF3_3 to evaluate steric vs. electronic contributions .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., Cav channels) .

Advanced: How to address poor aqueous solubility in pharmacological assays?

Methodological Answer:
Strategies include:

  • Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design: Introduce phosphate or glycoside groups to enhance hydrophilicity .
  • Nanoparticle Formulation: Encapsulate the compound in PEGylated liposomes for improved bioavailability .

Advanced: What methods elucidate the compound’s mechanism of action in neurological targets?

Methodological Answer:
Employ:

  • Patch-Clamp Electrophysiology: Measure Cav channel currents in transfected HEK293 cells to assess stabilization .
  • Calcium Imaging: Use Fluo-4 AM dye to quantify intracellular Ca2+^{2+} flux in neuronal cultures .
  • Knockdown Models: CRISPR/Cas9-mediated gene silencing of specific Cav subunits (e.g., Cav2.1) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.